molecular formula C7H16Cl2N2O B6189760 3-(aminomethyl)-1-methylpiperidin-2-one dihydrochloride CAS No. 2648961-11-7

3-(aminomethyl)-1-methylpiperidin-2-one dihydrochloride

Cat. No. B6189760
CAS RN: 2648961-11-7
M. Wt: 215.1
InChI Key:
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Description

3-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride, also known as 3-AMMP-2-one dihydrochloride or 3-AMMP-2-one, is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 125°C and a molecular weight of 213.14 g/mol. 3-AMMP-2-one dihydrochloride has been used as a reagent in organic synthesis, as a substrate in enzymatic studies, and as a ligand in biochemical and physiological studies.

Scientific Research Applications

3-(aminomethyl)-1-methylpiperidin-2-one dihydrochloride dihydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a substrate in enzymatic studies, and as a ligand in biochemical and physiological studies. This compound dihydrochloride has also been used to study the binding of drugs to various proteins, as well as to study the structure and function of enzymes.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-1-methylpiperidin-2-one dihydrochloride dihydrochloride is not completely understood. It is thought to act as an inhibitor of a variety of enzymes, including proteases, phosphatases, and kinases. It is also believed to bind to proteins, which may affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound dihydrochloride are not well understood. However, it has been shown to inhibit the activity of certain enzymes and to bind to certain proteins. In addition, it has been shown to have an effect on the metabolism of certain drugs, as well as to have an effect on the transport of certain ions across cell membranes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(aminomethyl)-1-methylpiperidin-2-one dihydrochloride dihydrochloride in laboratory experiments include its low cost, its ease of synthesis, and its ability to bind to a variety of proteins and enzymes. However, it should be noted that this compound dihydrochloride has not been extensively studied and its effects on biochemical and physiological processes are not well understood.

Future Directions

The potential future directions for research involving 3-(aminomethyl)-1-methylpiperidin-2-one dihydrochloride dihydrochloride include further studies of its mechanism of action, its effects on biochemical and physiological processes, and its effects on the transport of certain ions across cell membranes. Additionally, further research could be conducted to investigate the potential of this compound dihydrochloride as a drug target. Other potential future directions include the development of new synthetic methods for the production of this compound dihydrochloride and the development of new applications for its use in laboratory experiments.

Synthesis Methods

The synthesis of 3-(aminomethyl)-1-methylpiperidin-2-one dihydrochloride dihydrochloride begins with the reaction of 1-methylpiperidine with formaldehyde in an aqueous solution of hydrochloric acid. The reaction produces a mixture of 1-methylpiperidin-2-one and 3-aminomethyl-1-methylpiperidin-2-one. The mixture is then subjected to a dehydration reaction with acetic anhydride, which results in the formation of this compound dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-1-methylpiperidin-2-one dihydrochloride involves the reaction of 1-methylpiperidin-2-one with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and acidification with hydrochloric acid.", "Starting Materials": [ "1-methylpiperidin-2-one", "formaldehyde", "ammonium chloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "1. Mix 1-methylpiperidin-2-one, formaldehyde, and ammonium chloride in a solvent such as ethanol.", "2. Heat the mixture to reflux for several hours.", "3. Cool the mixture and add sodium borohydride slowly with stirring.", "4. Allow the reaction to proceed for several hours.", "5. Acidify the mixture with hydrochloric acid to precipitate the product.", "6. Filter the product and wash with a suitable solvent such as ethanol.", "7. Dry the product under vacuum to obtain 3-(aminomethyl)-1-methylpiperidin-2-one dihydrochloride." ] }

CAS RN

2648961-11-7

Molecular Formula

C7H16Cl2N2O

Molecular Weight

215.1

Purity

95

Origin of Product

United States

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